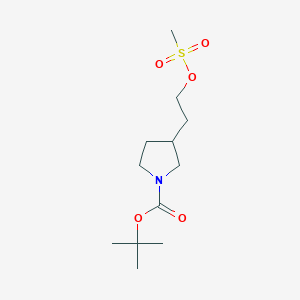

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a methylsulfonyloxyethyl substituent at the 3-position. The ethyl spacer between the pyrrolidine ring and the sulfonate ester distinguishes it from direct sulfonate esters. This structural motif is critical in medicinal chemistry for modulating solubility, stability, and reactivity, particularly in prodrug design or as intermediates in synthesizing bioactive molecules.

Properties

IUPAC Name |

tert-butyl 3-(2-methylsulfonyloxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-7-5-10(9-13)6-8-17-19(4,15)16/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITAMCMGHPLATPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-pyrrolidinecarboxylate with a methylsulfonylation agent. The process includes:

Step 1: : Protection of the pyrrolidine nitrogen using tert-butyl chloroformate, forming tert-butyl 3-pyrrolidinecarboxylate.

Step 2: : Alkylation of the protected pyrrolidine with 2-bromoethyl methyl sulfone in the presence of a base such as potassium carbonate.

Industrial Production Methods

On an industrial scale, similar steps are employed, but with optimizations to improve yield and efficiency. High-throughput methods and automated synthesis techniques ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate is involved in various chemical reactions:

Oxidation: : While the tert-butyl group remains stable, the pyrrolidine ring and methylsulfonyl group can undergo oxidation.

Reduction: : Reduction usually targets the ester linkage or the methylsulfonyl group.

Substitution: : Common in modifying the ester group or the methylsulfonyl group.

Common Reagents and Conditions

Oxidizing Agents: : Such as chromium trioxide for oxidations.

Reducing Agents: : Like lithium aluminium hydride.

Bases/Acids: : For ester hydrolysis or saponification, e.g., NaOH or HCl.

Major Products

Depending on the reaction type:

Oxidation: : Converts the methylsulfonyl group to sulfoxides or sulfones.

Reduction: : Converts the ester to alcohol.

Substitution: : Leads to a variety of functionalized pyrrolidines.

Scientific Research Applications

Chemistry

In organic chemistry, it serves as a building block for the synthesis of more complex molecules. It is often used in the preparation of pharmacologically active compounds.

Biology

In biological research, its derivatives are investigated for their potential use as inhibitors of various enzymes.

Medicine

Preliminary studies suggest that compounds derived from tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate might have therapeutic potential, particularly in the treatment of cancer or neurodegenerative diseases.

Industry

In the industrial sector, it is used in the production of specialty chemicals, including those used in pharmaceuticals and agrochemicals.

Mechanism of Action

Molecular Targets

The compound's primary mechanism of action involves interaction with biological macromolecules, such as proteins and enzymes.

Pathways Involved

It interferes with specific biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it might inhibit enzymes critical for disease progression.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinctions:

*Estimated based on structural analysis.

Physicochemical Properties

- Solubility : The ethyl spacer in the target compound likely enhances solubility in polar aprotic solvents (e.g., DCM, DMAc) compared to bulkier pyridine derivatives .

- Stability : Direct sulfonate esters (e.g., ) may hydrolyze faster than ethyl-spacered analogs due to reduced steric protection.

- Stereochemistry : Enantiopure analogs (e.g., ) highlight the role of configuration in biological activity, whereas the target compound’s ethyl spacer may mitigate stereochemical sensitivity.

Biological Activity

Chemical Identity

tert-Butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate, with CAS number 160132-53-6, is a compound characterized by its unique structure that includes a pyrrolidine ring and a methylsulfonyl ether functional group. Its molecular formula is CHNOS, and it has a molecular weight of 293.38 g/mol. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound has been investigated in various studies, focusing on its interactions with biological systems. The compound is believed to exhibit anticonvulsant properties, which could be attributed to its ability to modulate neurotransmitter systems in the central nervous system.

Anticonvulsant Activity

Research indicates that compounds with similar structural features have shown significant anticonvulsant effects. For instance, pyrrolidine derivatives have been linked to the inhibition of glutamate receptors and enhancement of GABAergic transmission, which are critical pathways in seizure control .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Notably, studies have reported IC values comparable to established anticancer agents, suggesting its potential as a lead compound in cancer therapy .

Safety Profile

While the biological activities are promising, safety assessments have indicated that the compound may pose risks if ingested or improperly handled. It has been classified as harmful if swallowed and can cause skin irritation .

| Property | Value |

|---|---|

| CAS Number | 160132-53-6 |

| Molecular Formula | CHNOS |

| Molecular Weight | 293.38 g/mol |

| Anticonvulsant Activity | Yes (modulates neurotransmitter systems) |

| Cytotoxicity (IC) | Comparable to standard anticancer drugs |

| Safety Classification | Harmful if swallowed; skin irritant |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Anticonvulsant Activity | Cytotoxicity (IC) |

|---|---|---|---|

| This compound | Pyrrolidine derivative | Yes | Moderate |

| (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol | Sulfonamide | Yes | Low |

| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide | Thiazole derivative | High | High |

Case Study 1: Anticonvulsant Efficacy

In a study focused on the anticonvulsant properties of pyrrolidine derivatives, this compound was tested alongside other analogs. The results indicated that this compound significantly reduced seizure activity in animal models, suggesting its potential therapeutic application in epilepsy treatment.

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of experiments evaluated the cytotoxic effects of various pyrrolidine-based compounds on human cancer cell lines. This compound demonstrated notable cytotoxicity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest.

Q & A

Q. What are the critical factors in optimizing the synthesis of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)pyrrolidine-1-carboxylate to maximize yield?

- Methodological Answer : Key factors include:

- Solvent selection : Polar aprotic solvents like CH₂Cl₂ or DMF enhance reaction efficiency by stabilizing intermediates .

- Base choice : DIPEA or triethylamine neutralizes HCl generated during sulfonylation, improving reaction homogeneity .

- Temperature control : Reactions often proceed at 0–20°C to minimize side reactions (e.g., hydrolysis) .

- Monitoring : LC-MS tracks intermediate formation (e.g., mixed anhydrides) to optimize reaction quenching .

- Purification : Flash chromatography (e.g., 0–100% EtOAc/hexane gradient) ensures high purity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., residual solvents) .

- HRMS : Validates molecular weight and fragmentation patterns .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

- Polarimetry : Determines enantiomeric excess in chiral analogs .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Common issues include:

- Over-alkylation : Controlled stoichiometry (1.1–1.2 eq of methylsulfonyl chloride) minimizes this .

- Hydrolysis of sulfonate esters : Use anhydrous solvents and inert atmospheres .

- Racemization : Chiral auxiliaries or low-temperature reactions preserve stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction conditions for introducing the methylsulfonyloxy group?

- Methodological Answer : Contradictions arise from varying reagent ratios, solvents, or bases. Systematic approaches include:

- Comparative kinetic studies : Evaluate reaction rates under different conditions (e.g., DIPEA vs. TEA) .

- Solvent polarity analysis : Use Kamlet-Taft parameters to correlate solvent effects with yield .

- Computational modeling : DFT calculations predict transition states to identify optimal pathways .

Q. What strategies are effective in controlling stereochemistry during the synthesis of analogs?

- Methodological Answer : Stereochemical control methods:

- Chiral resolution : Use chiral columns (e.g., Chiralpak® AD-H) to separate enantiomers .

- Asymmetric catalysis : Employ Evans oxazolidinones or Sharpless epoxidation for enantioselective synthesis .

- Dynamic kinetic resolution : Optimize reaction conditions to favor one diastereomer .

Q. How can computational chemistry aid in predicting reactivity or optimizing synthesis pathways?

- Methodological Answer : Computational tools provide insights into:

- Reaction mechanisms : DFT studies model intermediates (e.g., sulfonate ester formation) .

- Solvent effects : COSMO-RS predicts solvent compatibility for improved yield .

- Bioactivity prediction : Molecular docking identifies potential biological targets (e.g., enzyme inhibition) .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for nucleophilic substitution reactions involving this compound?

- Methodological Answer : Discrepancies may stem from:

- Reagent purity : Impure methylsulfonyl chloride reduces yield; use ≥98% purity .

- Workup protocols : Incomplete extraction (e.g., using 0.1 M HCl vs. sat. NaHCO₃) affects recovery .

- Scale effects : Milligram-scale reactions may underperform compared to gram-scale due to mixing inefficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.